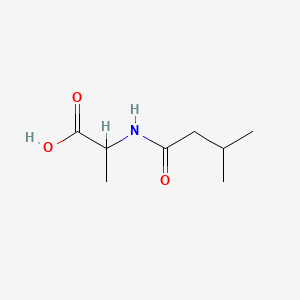

N-(3-Methylbutanoyl)alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(10)9-6(3)8(11)12/h5-6H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPSNARFDYTAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867535 | |

| Record name | N-(3-Methylbutanoyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biogenesis and Endogenous Metabolism of N 3 Methylbutanoyl Alanine

Enzymatic Pathways in N-(3-Methylbutanoyl)alanine Formation

The formation of this compound involves a two-step process: the generation of the acyl-group precursor from amino acid catabolism, followed by the enzymatic joining of this acyl group to alanine (B10760859).

Role of Branched-Chain Amino Acid Catabolism in Precursor Generation (e.g., Isovaleryl-CoA from Leucine)

The "3-methylbutanoyl" portion of this compound is derived from isovaleric acid, which in metabolic pathways exists in its activated form, isovaleryl-CoA. wikipedia.orgontosight.aihmdb.ca Isovaleryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). wikipedia.orgontosight.aiontosight.ai

The breakdown of leucine occurs within the mitochondria and involves a series of enzymatic reactions:

Transamination: Leucine is first converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT). researchgate.net

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then converts α-ketoisocaproate to isovaleryl-CoA. researchgate.net

This isovaleryl-CoA can then enter further breakdown pathways to produce energy or serve as a precursor for the synthesis of other molecules, including this compound. ontosight.ai A deficiency in the next enzyme in the leucine degradation pathway, isovaleryl-CoA dehydrogenase (IVD), leads to a buildup of isovaleryl-CoA and its derivatives. hmdb.caontosight.ai This condition, known as isovaleric acidemia, was one of the first recognized organic acidemias in humans. hmdb.ca

| Enzyme | Substrate | Product | Metabolic Role |

|---|---|---|---|

| Branched-chain aminotransferase (BCAT) | Leucine | α-Ketoisocaproate | Initial deamination of leucine. researchgate.net |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | α-Ketoisocaproate | Isovaleryl-CoA | Commits the carbon skeleton of leucine to further catabolism. researchgate.net |

| Isovaleryl-CoA dehydrogenase (IVD) | Isovaleryl-CoA | 3-Methylcrotonyl-CoA | Third step in leucine degradation; deficiency leads to isovaleric acidemia. wikipedia.orgontosight.ai |

Enzymatic Acylation Mechanisms (e.g., Glycine (B1666218) N-acylase Activity on Alanine)

The final step in the biosynthesis of this compound is the transfer of the isovaleryl group from isovaleryl-CoA to the amino group of alanine. This reaction is catalyzed by an N-acyltransferase. While the specific enzyme responsible for the synthesis of this compound is not definitively characterized, glycine N-acyltransferase (GLYAT) and related enzymes are known to exhibit broad substrate specificity. wikipedia.orgsemanticscholar.org

GLYAT, also known as acyl-CoA:glycine N-acyltransferase, catalyzes the general reaction: Acyl-CoA + Glycine ⇌ CoA + N-Acylglycine wikipedia.org

Research has shown that this class of enzymes can act on a variety of acyl-CoAs and can also utilize amino acids other than glycine, albeit often with different efficiencies. semanticscholar.org For instance, studies on purified glycine N-acylase from beef liver mitochondria demonstrated its ability to catalyze the formation of N-acyl derivatives with various aliphatic and aromatic acyl groups. semanticscholar.org It is plausible that an enzyme with similar broad specificity, or a yet-unidentified specific N-acyltransferase, facilitates the conjugation of isovaleryl-CoA with alanine. The synthesis of N-acyl-L-amino acids has also been achieved enzymatically in vitro using acylase I from pig kidney, which demonstrates the potential for such enzymatic reactions. dss.go.th

Metabolic Integration of this compound within Amino Acid Networks

The presence and concentration of this compound are intrinsically linked to the metabolic state of the cell, particularly the pools of its precursors, leucine and alanine.

Interplay with Alanine Metabolism and Associated Cycles

Alanine is a non-essential amino acid central to several metabolic pathways. smpdb.cadrugbank.com It is produced from pyruvate (B1213749) via transamination, a reaction catalyzed by alanine transaminase (ALT). smpdb.ca This connects alanine metabolism directly to glycolysis and the citric acid (TCA) cycle. smpdb.ca

The glucose-alanine cycle is a key process for transporting nitrogen from peripheral tissues, like muscle, to the liver. drugbank.commdpi.com In this cycle, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate to form alanine. Alanine is then released into the bloodstream and taken up by the liver, where it is converted back to pyruvate for gluconeogenesis, and the nitrogen is used for urea (B33335) synthesis. mdpi.com

The synthesis of this compound represents a minor, alternative fate for the alanine pool. The rate of its formation would likely be influenced by:

The intracellular concentration of alanine.

The availability of isovaleryl-CoA, which is dependent on leucine catabolism.

Context in Mammalian and Microbial Metabolic Pathways

In mammals, N-acyl amino acids are recognized as a family of endogenous signaling molecules. nih.govresearchgate.net Their synthesis provides a mechanism to link fatty acid metabolism with amino acid metabolism. nih.gov The diversity of these molecules is vast, as theoretically, any amino acid could be combined with any fatty acid. researchgate.net While many N-acyl amino acids with long-chain fatty acids are involved in signaling pathways, the roles of short-chain derivatives are less understood but are often associated with the detoxification of accumulated acyl-CoAs. nih.govresearchgate.net

In microbial systems, N-acyl amino acids are also prevalent. Bacteria produce a variety of these compounds, which can function as biosurfactants and may play roles in biofilm formation and inter-species communication. frontiersin.orgasm.org The synthesis in bacteria is often carried out by N-acyl amino acid synthases (NASs), which use acyl-carrier proteins (ACPs) as the acyl donor. asm.org

Physiological and Pathological Contexts of this compound Presence

The presence of this compound and other short-chain N-acyl amino acids in bodily fluids is often indicative of specific metabolic states or inborn errors of metabolism.

The most well-documented context for the accumulation of a related compound, N-isovaleroylglycine, is isovaleric acidemia . nih.govresearchgate.net This genetic disorder results from a deficiency of isovaleryl-CoA dehydrogenase, leading to an accumulation of isovaleryl-CoA. hmdb.ca The cell attempts to detoxify this excess by conjugating the isovaleryl group with amino acids like glycine, leading to the excretion of N-isovaleroylglycine in the urine. researchgate.net By analogy, the presence of elevated this compound could also serve as a biomarker for conditions involving disrupted branched-chain amino acid catabolism.

Association with Inherited Metabolic Disorders (e.g., Isovaleric Acidemia)

Isovaleric Acidemia (IVA) is an autosomal recessive inherited disorder of leucine metabolism researchgate.netnih.gov. It is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) nih.gov. This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a key step in the breakdown of the branched-chain amino acid leucine nih.govwikipedia.org.

In individuals with IVA, the enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid wikipedia.orgnih.gov. To mitigate the toxicity of these accumulating compounds, the body utilizes alternative metabolic pathways, one of which is the conjugation of isovaleryl-CoA with amino acids. The primary and most well-known detoxification product is N-isovalerylglycine, formed from the conjugation of isovaleryl-CoA with glycine nih.govhmdb.ca.

However, research has identified other, less abundant, conjugated amino acids in the urine of IVA patients. Notably, This compound has been identified as a minor but characteristic metabolite in the organic acid profile of individuals with isovaleric acidemia ebi.ac.ukresearchgate.net. Its formation is believed to be a detoxification mechanism, analogous to the formation of N-isovalerylglycine. It is proposed that the enzyme glycine N-acyltransferase, which is known to conjugate acyl-CoA groups with glycine, may also act on alanine, particularly when isovaleryl-CoA concentrations are pathologically elevated ebi.ac.uk. This results in the synthesis of this compound, which is then excreted in the urine.

The identification of this compound and other novel amino acid conjugates has expanded the understanding of the metabolic derangements in IVA, highlighting the body's attempts to detoxify the accumulating isovaleryl-CoA researchgate.net.

Table 1: Key Metabolites in Isovaleric Acidemia

| Metabolite | Role in Isovaleric Acidemia | Reference |

| Isovaleryl-CoA | Primary accumulating metabolite due to IVD deficiency. | wikipedia.org |

| Isovaleric Acid | A derivative of isovaleryl-CoA that accumulates and is toxic. | nih.gov |

| N-Isovalerylglycine | Major detoxification product, formed from isovaleryl-CoA and glycine. | nih.govhmdb.ca |

| This compound | Minor detoxification product, formed from isovaleryl-CoA and alanine. | ebi.ac.ukresearchgate.net |

| 3-Hydroxyisovaleric acid | A secondary metabolite used as a primary biomarker for diagnosis. | nih.gov |

| N-Isovalerylcarnitine | A biomarker for IVA, reflecting the accumulation of isovaleryl-CoA. | nih.gov |

Alterations in Systemic Conditions (e.g., Sepsis Metabolomics)

Metabolomics studies in sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, have revealed significant alterations in various metabolic pathways, including amino acid metabolism ceemjournal.orguib.no. While direct and consistent changes in this compound are not as clearly documented as in isovaleric acidemia, related compounds and pathways show significant dysregulation.

Several studies have focused on metabolites that could differentiate sepsis from non-infectious systemic inflammatory response syndrome (SIRS). In this context, a compound structurally related to this compound, S-(3-methylbutanoyl)-dihydrolipoamide-E , has been identified as a potential biomarker. Research has shown that the levels of S-(3-methylbutanoyl)-dihydrolipoamide-E, an intermediate in the degradation of branched-chain amino acids (BCAAs), were found to be increased in sepsis patients compared to those with SIRS mdpi.comnih.govmdpi.com.

Interestingly, the same study that noted an increase in S-(3-methylbutanoyl)-dihydrolipoamide-E also observed a decrease in its levels in patients with sepsis within 48 hours of death, suggesting a complex role for this metabolic pathway in the progression and severity of sepsis nih.gov.

Another study identified an increase in N-nonanoyl glycine in sepsis patients compared to those with SIRS, highlighting that alterations in N-acyl amino acids are a feature of the metabolic response to sepsis nih.gov. The changes in these metabolites reflect a significant metabolic disorder during sepsis, involving the dysregulation of amino acid and fatty acid metabolism as the body responds to severe infection and inflammation ceemjournal.orguib.no.

While the data on this compound itself in sepsis is sparse, the observed changes in structurally and metabolically related compounds suggest that the pathways leading to the formation of N-acyl amino acids are perturbed during the systemic inflammatory response.

Table 2: Research Findings on Related Metabolites in Sepsis

| Study | Comparison Groups | Metabolite | Observed Change in Sepsis | Reference |

| Su et al. (2014) | Sepsis vs. SIRS | S-(3-methylbutanoyl)-dihydrolipoamide-E | Increased | nih.gov |

| Su et al. (2014) | Sepsis vs. SIRS | N-nonanoyl glycine | Increased | nih.gov |

| Su et al. (2014) | Sepsis (non-survivors) vs. Sepsis (survivors) | S-(3-methylbutanoyl)-dihydrolipoamide-E | Decreased (48h before death) | nih.gov |

| Loots et al. (2005) | Isovaleric Acidemia Patients vs. Controls | This compound | Identified in urine of IVA patients | researchgate.net |

Advanced Chemical Synthesis Strategies for N 3 Methylbutanoyl Alanine and Analogues

Targeted Chemical Synthesis of N-Acyl Amino Acid Derivatives

The creation of N-acyl amino acid derivatives is fundamentally centered on the efficient formation of a stable amide bond between the acyl donor and the amino acid.

The formation of the amide bond is a cornerstone of organic synthesis, yet it presents challenges related to atom economy and the use of hazardous reagents. acs.org Conventional strategies typically involve the activation of a carboxylic acid to generate a more electrophilic species that can readily react with the amine nucleophile of the amino acid. acs.org

Common methods include:

Use of Coupling Reagents : A vast array of coupling agents has been developed to facilitate amide bond formation under mild conditions. acs.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. nowgonggirlscollege.co.in While effective, these methods can suffer from poor atom economy and the generation of by-products that require removal. acs.org

Conversion to Activated Acyl Species : A classic approach involves converting the carboxylic acid (e.g., isovaleric acid) to a more reactive derivative, such as an acyl chloride or anhydride. The Schotten-Baumann reaction, for instance, uses an acid chloride in the presence of a base to acylate the amine. d-nb.info

Catalytic Methods : To overcome the limitations of stoichiometric activators, catalytic methods are being explored. Boron- and metal-based catalysts can promote amidation under specific conditions, though they may require harsh reaction parameters. d-nb.info

Enzymatic Synthesis : Biocatalysis offers a green alternative for amide bond formation. researchgate.net Enzymes like lipases or specialized adenylating enzymes can catalyze the reaction in aqueous environments under mild conditions. researchgate.netnih.gov For example, adenylation domains (A domains) from nonribosomal peptide synthetases (NRPS) activate the carboxylic acid using ATP, which is then captured by an amine. d-nb.info This chemoenzymatic approach provides high selectivity and avoids toxic reagents. d-nb.info

Table 1: Comparison of Common Amide Bond Formation Strategies

| Method | Activating Agent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Coupling Reagents | DCC, EDC, HATU, etc. | Mild conditions, high yields. masterorganicchemistry.com | Stoichiometric use of reagents, by-product formation. acs.org |

| Acyl Halides | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity of acyl halide. | Harsh conditions, generation of acidic by-products. d-nb.info |

| Enzymatic Catalysis | Lipases, Adenylating Enzymes | High selectivity, environmentally benign conditions. researchgate.netresearchgate.net | Substrate scope may be limited, requires ATP for adenylating enzymes. d-nb.info |

| Metal/Boron Catalysis | Ti, Zn, B-based catalysts | Catalytic turnover. | Often requires harsh conditions, potential for side reactions. d-nb.info |

The direct synthesis of N-(3-Methylbutanoyl)alanine involves the coupling of isovaleric acid (3-methylbutanoic acid) and the amino acid alanine (B10760859). A common laboratory method is the α-bromination of a carboxylic acid, followed by an SN2 substitution with an amine, though a more direct route involves acylating the amino acid. libretexts.org

A typical procedure would involve activating the carboxyl group of isovaleric acid before its reaction with alanine. To prevent self-polymerization of alanine, its amino group must be available for reaction while its own carboxyl group is often protected, for example, as an ester.

The synthesis can be accomplished via several routes:

Acyl Chloride Method : Isovaleric acid is converted to isovaleryl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with alanine (often as an ester to improve solubility and prevent side reactions) in the presence of a base to neutralize the HCl by-product.

Coupling Agent Method : Isovaleric acid and alanine (or an alanine ester) are mixed in a suitable solvent with a coupling reagent such as DCC. The coupling agent activates the isovaleric acid in situ, allowing for direct reaction with alanine's amino group to form the amide bond. nowgonggirlscollege.co.in

Amidomalonate Synthesis : A more general but less direct route is the amidomalonate synthesis, which can be adapted to produce the target compound. libretexts.org

Table 2: Example Reagents for Coupling Isovaleric Acid and Alanine

| Reagent Type | Example | Role |

|---|---|---|

| Acylating Agent | Isovaleryl chloride | The electrophilic partner in the acylation of alanine. |

| Amino Acid | L-Alanine methyl ester | The nucleophile; the ester protects the carboxyl group. |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxyl group of isovaleric acid. masterorganicchemistry.com |

| Base | Triethylamine (TEA), Pyridine | Scavenges acid generated during the reaction. |

Stereoselective and Enantioselective Synthesis of this compound Enantiomers

Since alanine is a chiral amino acid, this compound exists as two enantiomers: N-(3-Methylbutanoyl)-L-alanine and N-(3-Methylbutanoyl)-D-alanine. The synthesis of an enantiomerically pure form requires stereochemical control. This is typically achieved either by starting with an enantiomerically pure precursor (e.g., L-alanine or D-alanine) or by employing stereoselective synthesis or resolution techniques.

Asymmetric catalysis aims to create a chiral product from achiral or racemic precursors by using a chiral catalyst.

Dynamic Kinetic Resolution (DKR) : This powerful strategy combines the resolution of a racemic starting material with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired chiral product. For N-acyl amino acids, DKR of azlactones using a chiral catalyst can produce the desired product with high enantiomeric excess. rsc.org

Enantioselective Hydrogenation : The synthesis of α-amino acids can be achieved enantioselectively by the hydrogenation of a Z-enamido acid precursor using a chiral hydrogenation catalyst, such as one based on rhodium. libretexts.org This method has been foundational in the industrial synthesis of enantiopure amino acids. libretexts.org

Enzyme-Catalyzed Kinetic Resolution : Enzymes like aminoacylase (B1246476) are highly stereoselective and can be used for the kinetic resolution of racemic N-acyl-D,L-amino acids. researchgate.net The enzyme will selectively hydrolyze the amide bond of one enantiomer (typically the L-form), leaving the other (D-form) unreacted. researchgate.net This allows for the separation of the free amino acid from the unreacted N-acyl amino acid. researchgate.net

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to isolate the desired enantiomer.

Classical Resolution via Diastereomeric Salts : This is a well-established technique where the racemic mixture of the N-acyl amino acid is reacted with an enantiomerically pure chiral base (a resolving agent), such as (R)-1-phenylethylamine. libretexts.org This reaction creates a mixture of two diastereomeric salts. libretexts.org Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. libretexts.orgmdpi.com Once separated, the addition of a strong acid regenerates the pure enantiomer of the N-acyl amino acid. libretexts.org

Chromatographic Resolution : Chiral chromatography is a highly effective method for separating enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). encyclopedia.pub The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. dalalinstitute.com This technique is widely used for both analytical quantification of enantiomeric excess and for preparative-scale separation. nih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common platforms for this type of resolution. mdpi.comnih.gov

Table 3: Overview of Enantiomeric Resolution Techniques

| Technique | Principle | Common Application |

|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts using a chiral resolving agent. libretexts.org | Large-scale industrial separations. mdpi.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). encyclopedia.pub | Analytical and preparative scale; high purity achievable. mdpi.com |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. researchgate.net | Production of optically pure L- or D-amino acids and derivatives. nih.gov |

Synthesis of this compound-Containing Peptidic Structures

This compound can be incorporated into larger peptide chains. In this context, the 3-methylbutanoyl group acts as an N-terminal "cap," effectively terminating the peptide chain at that end. The synthesis of such a peptide requires the coupling of the carboxylic acid group of this compound to the free amino group of another amino acid or a growing peptide chain.

This is commonly achieved using automated solid-phase peptide synthesis (SPPS). nowgonggirlscollege.co.in The process would involve the following general steps:

The C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin. nowgonggirlscollege.co.in

The amino acid chain is built sequentially by cycles of deprotection of the N-terminal amine and coupling of the next N-protected amino acid. masterorganicchemistry.com

For the final coupling step, this compound is introduced. Since its N-terminus is already acylated (and thus protected), no further N-protection is needed. Its carboxyl group is activated using a standard coupling reagent like DCC or HATU. nowgonggirlscollege.co.in

The activated this compound is then coupled to the free N-terminus of the resin-bound peptide.

Finally, the completed peptide is cleaved from the resin support. nowgonggirlscollege.co.in

This strategy allows for the creation of peptide analogues with modified N-termini, which can be useful for altering properties such as enzymatic stability or receptor binding affinity. nih.gov

Analytical Methodologies for N 3 Methylbutanoyl Alanine Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-(3-Methylbutanoyl)alanine from complex sample mixtures prior to its detection. The choice of chromatographic method depends on the physicochemical properties of the analyte and the matrix in which it is present.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, this compound, like other amino acid derivatives, is a polar and non-volatile molecule, making it unsuitable for direct GC analysis. nih.govthermofisher.com To overcome this limitation, chemical derivatization is an indispensable step. nih.gov This process involves converting the polar functional groups (e.g., carboxylic acid) into less polar, more volatile moieties.

Common derivatization strategies applicable to N-acyl-amino acids include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on the carboxyl group with a trimethylsilyl (B98337) (TMS) group. thermofisher.comsigmaaldrich.com

Esterification followed by Acylation: A two-step process where the carboxylic acid is first converted to its methyl ester, followed by acylation of the amino group. For this compound, the amino group is already acylated, so only esterification of the carboxyl group would be necessary. nih.gov

Once derivatized, the resulting volatile compound can be effectively separated on a GC column, typically a non-polar or medium-polarity column like a 5% phenyl methylpolysiloxane column. thermofisher.com

| Parameter | Description | Relevance to this compound |

| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Indirectly applicable after chemical derivatization to increase volatility. |

| Derivatization | Mandatory. Silylation or esterification of the carboxylic acid group. | Converts the non-volatile analyte into a form suitable for GC analysis. |

| Typical Column | Fused silica (B1680970) capillary columns with non-polar or intermediate-polarity stationary phases (e.g., 5% Phenyl Polysiloxane). thermofisher.com | Provides efficient separation of the derivatized analyte from other matrix components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | MS is preferred for its high selectivity and ability to provide structural information. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common techniques for the analysis of N-acyl amino acids like this compound. nih.govresearchgate.net These methods separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A significant advantage over GC is that derivatization is often not required, allowing for direct analysis of the compound in its native form. nih.gov

Reversed-phase (RP) HPLC is frequently used, where a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape). This compound, being moderately polar, is well-retained and separated under these conditions.

UHPLC operates at much higher pressures using columns packed with smaller particles, resulting in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. nih.govchromatographytoday.com This makes it ideal for high-throughput metabolomics studies where rapid analysis of numerous samples is required. nih.gov

| Feature | HPLC | UHPLC |

| Principle | Liquid chromatography with standard pressure and particle sizes (3-5 µm). | Liquid chromatography using very high pressures (>6,000 psi) and sub-2 µm particle sizes. chromatographytoday.com |

| Analysis Time | Longer run times. | Significantly shorter run times (e.g., 3 minutes). nih.gov |

| Resolution | Good. | Superior peak resolution and efficiency. |

| Sensitivity | Standard. | Higher sensitivity due to sharper, narrower peaks. nih.gov |

| Application to this compound | Suitable for routine quantification. | Ideal for high-throughput screening and complex sample analysis. |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that is particularly effective for the separation of highly polar compounds. nih.govmdpi.com It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, and a small amount of aqueous solvent. nih.govmdpi.com

In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes like this compound can partition into this aqueous layer and are retained. The elution order is typically the reverse of that in reversed-phase chromatography, with the most polar compounds being retained the longest. nih.gov HILIC is advantageous because the high organic content of the mobile phase is beneficial for efficient ionization in mass spectrometry. mdpi.com This technique is well-suited for metabolomics studies aiming to profile a wide range of polar metabolites, including N-acyl amino acids. semanticscholar.org

Mass Spectrometry Interfacing and Detection Strategies

Mass Spectrometry (MS) is the preferred detection method for analyzing this compound due to its exceptional sensitivity and selectivity. It is typically coupled with a chromatographic system (GC or LC) to form a powerful analytical platform (GC-MS or LC-MS).

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar and thermally labile molecules like this compound. It is the most common ion source used in LC-MS. thesciencein.org ESI generates charged droplets from the liquid eluent, which then desolvate to produce gas-phase ions of the analyte with minimal fragmentation. thesciencein.org this compound can be readily ionized in either positive ion mode, forming a protonated molecule [M+H]⁺, or in negative ion mode, forming a deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. nih.gov In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. researchgate.net This process allows for highly selective and sensitive quantification using methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This approach is highly effective for quantifying low-abundance analytes in complex biological matrices like plasma or tissue extracts. nih.govresearchgate.net

| Parameter | Description |

| Ionization Source | Electrospray Ionization (ESI). |

| Analyte Ion | Protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. |

| Coupling | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). |

| Detection Mode | Tandem MS (MS/MS) for high selectivity. |

| Key Advantage | High sensitivity and specificity; suitable for direct analysis of polar, non-volatile compounds without derivatization. nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

When coupled with gas chromatography, mass spectrometry (GC-MS) provides robust detection and identification of derivatized this compound. researchgate.net Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI).

EI is a hard ionization technique that bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation. sigmaaldrich.com The resulting mass spectrum serves as a chemical "fingerprint" with characteristic fragment ions that can be used for definitive identification by comparison to spectral libraries. sigmaaldrich.com For quantification, selected ion monitoring (SIM) is often used, where the instrument is set to detect only a few specific, characteristic fragment ions of the derivatized analyte, thereby increasing sensitivity and reducing chemical noise. nih.gov

| Feature | Description |

| Requirement | Derivatization of this compound is essential. nih.govresearchgate.net |

| Ionization Method | Typically Electron Ionization (EI). |

| Fragmentation | Extensive and reproducible, providing a characteristic "fingerprint" spectrum. sigmaaldrich.com |

| Identification | Based on retention time and comparison of the mass spectrum with reference libraries. |

| Quantification | Often performed using Selected Ion Monitoring (SIM) for enhanced sensitivity. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary technique for the analysis of N-acyl amino acids (NAAAs), including this compound, due to its high sensitivity and selectivity. nih.gov This method is particularly well-suited for identifying and quantifying compounds in complex biological matrices. thermofisher.com

The chromatographic separation is typically achieved using reversed-phase (RP) columns, such as C18, which separate molecules based on their hydrophobicity. However, because N-acyl amino acids can be quite polar, direct analysis on RP columns can be challenging without derivatization or the use of ion-pairing reagents. thermofisher.com To overcome these challenges, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. HILIC provides better retention for polar compounds, allowing for effective separation of underivatized NAAAs. nih.gov

For detection, tandem mass spectrometry (MS/MS) is frequently coupled with LC. Electrospray ionization (ESI) is a common ionization source used for these analyses, typically operating in positive ion mode. nih.govspringernature.com The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, this would involve selecting the protonated molecule [M+H]⁺ as the precursor ion and identifying characteristic product ions after collision-induced dissociation (CID). This approach allows for precise quantification even at low concentrations. waters.com

Table 1: Illustrative LC-MS/MS Parameters for N-Acyl Amino Acid Analysis Note: These parameters are based on methods for similar compounds and would require optimization for this compound.

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | Reversed-Phase C18 or HILIC | Separation based on hydrophobicity or hydrophilicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation of the analyte. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute analytes from the column. |

| Flow Rate | 0.2 - 0.6 mL/min | Controls the speed of separation. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification. |

| Precursor Ion | m/z of [M+H]⁺ for this compound | Parent ion selected for fragmentation. |

| Product Ions | Specific fragments of this compound | Daughter ions used for confirmation and quantification. |

Sample Preparation and Derivatization Protocols for this compound Analysis

Effective sample preparation is a crucial step in the analytical workflow to ensure accurate and reproducible results. This involves extracting the analyte from the sample matrix, removing interferences, and concentrating the analyte to detectable levels. thermofisher.com

Optimization of Extraction and Concentration Methods

The choice of extraction method depends heavily on the sample matrix (e.g., plasma, tissue, cell culture). thermofisher.com For N-acyl amino acids like this compound, two common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For NAAAs, a common approach involves extraction from an acidified aqueous sample into an organic solvent like ethyl acetate (B1210297) or a mixture of methanol and chloroform. nih.gov The organic layer containing the analyte is then collected and evaporated to dryness before being reconstituted in a solvent compatible with the LC-MS system. prepchem.com

Solid-Phase Extraction (SPE): SPE provides a more efficient and often cleaner extraction than LLE. nih.gov For NAAAs, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges can be used. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. mdpi.com This process not only purifies the sample but also concentrates the analyte, improving detection limits.

After extraction, samples are often concentrated, typically by evaporating the solvent under a gentle stream of nitrogen. researchgate.net

Chemical Derivatization Reagents and Procedures (e.g., Fluoroalkyl Chloroformates, 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate)

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For amino acids and their derivatives, it is often employed to increase volatility for gas chromatography (GC) or to improve chromatographic separation and ionization efficiency in LC-MS. sigmaaldrich.commdpi.com

Fluoroalkyl Chloroformates: Reagents like methyl chloroformate (MCF) react with the amino and carboxyl groups of amino acids. nih.gov This process, known as alkylation, makes the molecule more volatile and amenable to GC-MS analysis. The reaction is typically fast and can be performed in an aqueous medium. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a widely used pre-column derivatization reagent for LC analysis of amino acids. mdpi.combiorxiv.org It reacts with the primary amino group of this compound to form a stable, fluorescent derivative. This derivatization significantly improves the sensitivity of fluorescence-based detection and enhances reversed-phase chromatographic retention and ESI-MS ionization efficiency. mdpi.com The procedure involves mixing the sample with the AQC reagent in a buffered solution and allowing the reaction to proceed for a short period before injection into the LC system. mdpi.com

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Target Functional Group | Analytical Technique | Advantages |

| Methyl Chloroformate | MCF | Amino, Carboxyl | GC-MS | Fast reaction, suitable for volatile derivatization. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amino, Carboxyl, Hydroxyl | GC-MS | Forms stable silyl (B83357) derivatives. nih.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary/Secondary Amines | LC-Fluorescence/MS | High sensitivity, stable derivatives, improves LC separation. mdpi.combiorxiv.org |

| 9-fluorenylmethyl chloroformate | FMOC | Primary/Secondary Amines | LC-Fluorescence/MS | Forms highly fluorescent derivatives. biorxiv.org |

Direct Analysis Techniques for Underivatized Compounds

While derivatization can be highly effective, it adds complexity, time, and potential sources of error to the analytical workflow. thermofisher.com Consequently, methods for the direct analysis of underivatized compounds are increasingly favored. restek.com

For polar molecules like this compound, direct analysis without derivatization can be achieved by using specialized chromatographic techniques coupled with mass spectrometry. nih.govspringernature.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative to reversed-phase chromatography for polar analytes. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile). This allows for the retention and separation of polar compounds that would otherwise elute too quickly on a C18 column. nih.gov

Mixed-Mode Chromatography: This approach uses columns with both reversed-phase and ion-exchange properties. These columns can provide balanced retention for a wide range of analytes with different chemistries, including polar and charged compounds, in a single run. restek.com

Direct analysis is often coupled with tandem mass spectrometry (MS/MS), which provides the necessary selectivity to distinguish the analyte from matrix interferences without the need for extensive sample cleanup or chemical modification. nih.govresearchgate.net This approach simplifies sample preparation to a "dilute-and-shoot" or simple protein precipitation method, significantly increasing sample throughput. restek.com

Structure Activity Relationship Sar and Structural Biology of N 3 Methylbutanoyl Alanine

Correlation of Molecular Structure with Biological Activities

The biological activity of N-(3-Methylbutanoyl)alanine is intrinsically linked to its molecular components: the isovaleroyl (3-methylbutanoyl) group and the L-alanine backbone. While specific data for this exact compound is limited, the activities of related N-acyl amino acids (NAAAs) offer a strong basis for understanding its potential SAR.

The acyl chain is a primary determinant of activity. Its length, branching, and degree of saturation influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and bind to hydrophobic pockets in target proteins. For instance, N-acyl alanines with different acyl groups have been shown to be active in assays involving RAW 264.7 macrophage cells and in certain in vivo inflammation models. diva-portal.org The branched structure of the 3-methylbutanoyl group in this compound likely confers specific conformational properties that dictate its interaction with molecular targets, distinguishing it from straight-chain N-acyl alanines.

The amino acid headgroup provides specificity and key interaction points, such as hydrogen bond donors and acceptors, through its carboxyl and amide groups. The choice of alanine (B10760859) as the amino acid is significant. Compared to glycine (B1666218), the methyl side chain of alanine introduces steric bulk and chirality, which can lead to stereospecific interactions with receptors or enzymes. Studies on other NAAAs, such as N-arachidonoyl alanine, have shown effects on ion channels, including the inhibition of T-type calcium channels and the glycine transporter GLYT2, highlighting the role of the alanine moiety in mediating specific biological effects. nih.gov

In Silico Approaches to this compound SAR Analysis

Computational methods are invaluable for predicting and rationalizing the SAR of molecules like this compound before undertaking extensive experimental work. These in silico techniques provide a molecular-level understanding of the interactions between the ligand and its biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not widely published, the methodology can be illustrated through studies on analogous compounds. For example, docking studies on various sulfonyl-α-L-amino acid derivatives have been used to predict their binding geometry within target proteins and correlate it with their antiproliferative activity. ekb.eg

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein, such as FAAH or a GPCR. The simulation would explore various conformations and orientations, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Key interactions for this compound would likely involve:

Hydrogen bonds from the amide N-H and the carboxylic acid O-H groups.

Hydrophobic interactions involving the branched 3-methylbutanoyl chain and the alanine methyl group, fitting into a nonpolar pocket of the receptor.

The results of such simulations can generate hypotheses about the binding mode and guide the design of new analogues with potentially improved activity.

Table 1: Hypothetical Molecular Docking Results for this compound Analogues Against a Target Protein

| Compound | Structure | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| This compound | Isovaleryl-Ala | -7.5 | H-bond with Ser122; Hydrophobic interaction with Leu198, Val201 |

| N-Butanoylalanine | Butyryl-Ala | -6.8 | H-bond with Ser122; Reduced hydrophobic contact |

| N-Pentanoylalanine | Valeryl-Ala | -7.2 | H-bond with Ser122; Hydrophobic interaction with Leu198, Val201 |

| N-(3-Methylbutanoyl)glycine | Isovaleryl-Gly | -7.1 | H-bond with Ser122, Arg124; Lacks steric interaction of Ala methyl group |

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is used to predict the activity of new, unsynthesized molecules. For a series of this compound analogues, a QSAR model could be developed to correlate properties (descriptors) with a measured biological effect (e.g., IC₅₀ for enzyme inhibition).

Relevant descriptors for N-acyl alanines could include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Partial charges on atoms, dipole moment.

Spatial descriptors: Molecular surface area, volume.

Hydrophobic descriptors: LogP (partition coefficient).

A typical QSAR study involves synthesizing a library of analogues, measuring their biological activity, calculating descriptors for each molecule, and then using statistical methods like multiple linear regression or partial least squares to build a predictive model. researchgate.net For instance, QSAR studies on N-acylbenzenesulfonamides revealed that their anticancer activity depends on topological distances and the number of ring systems. mdpi.com A similar approach for this compound analogues could identify the key structural features governing their activity.

Experimental Validation Strategies for SAR Hypotheses

In silico predictions and SAR hypotheses must be validated through experimental work. This involves the chemical synthesis of proposed analogues and their subsequent evaluation in relevant biological assays.

The synthesis of this compound and its analogues is crucial for validating SAR hypotheses. A common and straightforward method is the acylation of the amino group of alanine (or its ester derivative) with an activated form of the carboxylic acid.

A general synthetic route involves reacting alanine methyl ester with 3-methylbutanoyl chloride in the presence of a base like triethylamine, followed by hydrolysis of the ester to yield the final product. This method is versatile and can be used to create a library of analogues by varying either the amino acid or the acyl chloride. nih.gov

Table 2: Examples of Structural Analogues for SAR Studies

| Analogue Type | Modification | Example Compound | Rationale for Synthesis |

| Acyl Chain Length | Shorten chain | N-Propanoylalanine | Investigate importance of chain length for hydrophobic interactions. |

| Acyl Chain Branching | Remove branching | N-Pentanoylalanine | Determine the role of the branched methyl group in binding specificity. |

| Amino Acid Moiety | Replace Alanine | N-(3-Methylbutanoyl)glycine | Assess the contribution of the alanine methyl group to activity and stereospecificity. |

| Amino Acid Moiety | Increase side chain size | N-(3-Methylbutanoyl)leucine | Explore steric tolerance in the amino acid binding pocket. |

Following synthesis, each analogue must be purified (e.g., by chromatography) and its structure confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com

Once synthesized and characterized, the analogues are tested in relevant in vitro assays to quantify their biological activity. The choice of assay depends on the hypothesized mechanism of action.

If this compound is predicted to be an enzyme inhibitor (e.g., of FAAH), its potency would be determined using an enzyme inhibition assay. This typically involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

If the compound is thought to interact with a receptor, a radioligand binding assay could be used to measure its binding affinity (Kᵢ). Functional assays, such as measuring changes in second messenger levels (e.g., cAMP) or ion channel activity, would be used to determine if the compound acts as an agonist or antagonist. For example, N-acyl alanines have been evaluated for their effects on calcium ion channels (Ica). nih.gov

The data from these assays for a series of analogues provides the experimental basis for the SAR, confirming or refuting the hypotheses generated from in silico modeling and allowing for the rational design of more potent and selective compounds.

Stereochemical Aspects of this compound Activity

The principles of stereochemistry are fundamental to understanding the biological activity of chiral molecules such as this compound. Chirality, or the "handedness" of a molecule, arises from the presence of a stereocenter, which in the case of this compound is the alpha-carbon of the alanine residue. This results in the existence of two non-superimposable mirror images, known as enantiomers: N-(3-Methylbutanoyl)-L-alanine and N-(3-Methylbutanoyl)-D-alanine. While these enantiomers possess identical chemical formulas and connectivity, their distinct three-dimensional arrangements can lead to significant differences in their interactions with the chiral environment of biological systems, such as enzymes, receptors, and transport proteins.

Biological systems are inherently chiral, primarily composed of L-amino acids and D-sugars. Consequently, the interaction between a small chiral molecule and a biological macromolecule is often stereospecific. One enantiomer may exhibit high affinity and potent activity, while the other may be significantly less active or even inactive. unimi.itresearchgate.net This difference in activity is a cornerstone of pharmacology and molecular biology.

In the context of this compound, the L-isomer, N-(3-Methylbutanoyl)-L-alanine, has been identified as a human metabolite. ebi.ac.ukhmdb.canih.gov It is notably found in the blood serum of individuals with isovaleric acidemia, a metabolic disorder. ebi.ac.ukhmdb.ca This finding underscores the biological relevance of the L-enantiomer, as its formation is catalyzed by enzymes within the human body, which typically exhibit high stereoselectivity for L-amino acid substrates. The enzyme glycine N-acylase is thought to be responsible for its formation from isovaleryl-CoA and L-alanine. ebi.ac.ukhmdb.ca

While specific studies directly comparing the biological activities of the L- and D-enantiomers of this compound are not extensively documented in publicly available literature, the general principles of stereoselectivity in N-acyl amino acids suggest that their activities would likely differ. mdpi.com For instance, if this compound were to act on a specific receptor or enzyme, the binding pocket of that target would be shaped to preferentially accommodate one enantiomer over the other. This preferential binding is often described by the three-point attachment model, where a precise spatial arrangement of functional groups is necessary for optimal interaction.

The potential for differential activity between the stereoisomers of this compound can be illustrated with a hypothetical data table based on common observations for chiral bioactive molecules.

| Stereoisomer | Hypothetical Biological Target | Relative Binding Affinity (Illustrative) | Consequence |

|---|---|---|---|

| N-(3-Methylbutanoyl)-L-alanine | Enzyme A (L-amino acid specific) | High | Potent inhibition or modulation of Enzyme A activity. |

| N-(3-Methylbutanoyl)-D-alanine | Enzyme A (L-amino acid specific) | Low to negligible | Little to no effect on Enzyme A activity due to poor fit in the active site. |

| N-(3-Methylbutanoyl)-L-alanine | Receptor B | Moderate | Agonist or antagonist activity at Receptor B. |

| N-(3-Methylbutanoyl)-D-alanine | Receptor B | Low | Significantly reduced or no activity at Receptor B. |

This table is for illustrative purposes only and presents a hypothetical scenario, as specific comparative bioactivity data for the enantiomers of this compound are not available in the reviewed literature.

Furthermore, stereochemistry can influence the pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, and excretion. For example, cellular uptake via amino acid transporters is often stereoselective, which could lead to different bioavailability for the L- and D-isomers. unimi.it Similarly, metabolic enzymes may process one enantiomer more rapidly than the other, leading to differences in half-life and duration of action.

Computational Chemistry and Molecular Modeling of N 3 Methylbutanoyl Alanine

Theoretical Frameworks in Computational Chemistry

The foundation of computational studies on N-(3-Methylbutanoyl)alanine lies in established theoretical frameworks that describe the behavior of molecules. These frameworks can be broadly categorized into quantum mechanics and molecular mechanics.

Quantum mechanical (QM) methods are based on the fundamental principles of quantum physics and provide a highly detailed description of the electronic structure of a molecule. These calculations are essential for understanding the intrinsic properties of this compound.

Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction of a molecule as a single Slater determinant. It provides a foundational understanding of the electronic distribution and molecular orbitals of this compound. While computationally demanding, HF calculations can yield valuable information about the molecule's geometry and electronic properties.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that maps the many-electron problem onto a simpler one based on the electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it a popular choice for studying molecules of the size of this compound. DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and reaction energetics with a high degree of accuracy. For instance, a DFT study on a related molecule, N-benzyl-β-alanine, successfully calculated its enthalpy of formation, showing good agreement with experimental values. nih.gov

A theoretical study on alanine (B10760859) formation in the interstellar medium utilized quantum mechanical calculations to investigate reaction energies and potential barriers, demonstrating the power of these methods in understanding molecular transformations. researchgate.net Similarly, applying these methods to this compound would involve calculating its electronic energy, zero-point vibrational energy, and thermal energy to predict its stability and reactivity.

Below is an illustrative table representing typical data obtained from quantum mechanical calculations for a molecule like this compound.

| Property | Calculated Value | Units | Method |

| Electronic Energy | Illustrative Value | Hartrees | DFT/B3LYP |

| Dipole Moment | Illustrative Value | Debye | DFT/B3LYP |

| HOMO Energy | Illustrative Value | eV | DFT/B3LYP |

| LUMO Energy | Illustrative Value | eV | DFT/B3LYP |

| Ionization Potential | Illustrative Value | eV | DFT/B3LYP |

| Electron Affinity | Illustrative Value | eV | DFT/B3LYP |

Note: The values in this table are for illustrative purposes and represent the type of data generated from QM calculations.

Molecular mechanics (MM) offers a more computationally efficient approach by treating molecules as a collection of atoms held together by classical mechanical springs. This method relies on a "force field," which is a set of parameters that define the potential energy of the system.

Force Fields: A force field is composed of functions and parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The accuracy of MM simulations is highly dependent on the quality of the force field used. For a molecule like this compound, a suitable force field would need to accurately represent the interactions involving the amide bond, the carboxylic acid group, and the branched alkyl chain.

The development of a specific force field for this compound would involve parameterizing these energy functions based on experimental data or, more commonly, high-level quantum mechanical calculations. This process ensures that the force field can accurately reproduce the molecule's conformational preferences and intermolecular interactions.

Simulation Techniques for this compound Systems

Building upon the theoretical frameworks of QM and MM, various simulation techniques can be employed to study the dynamic behavior of this compound in different environments.

For this compound, MD simulations could be used to:

Explore the conformational landscape of the molecule in a solvent, such as water.

Investigate the formation of intermolecular hydrogen bonds.

Study the aggregation behavior of the molecule at higher concentrations.

Simulate the interaction of this compound with other molecules, such as proteins or lipids.

A study on polyalanine peptides utilized all-atom molecular dynamics simulations with a modified Amber force field to investigate their secondary structures and folding mechanisms. nih.gov This highlights how MD simulations can reveal complex structural transitions that are dependent on factors like chain length and environment. nih.gov

The following table illustrates the types of data that can be extracted from an MD simulation of this compound.

| Parameter | Description | Typical Output |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure. | Plot of RMSD vs. time |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Plot of Rg vs. time |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Plot of g(r) vs. r for specific atom pairs |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Number of hydrogen bonds vs. time |

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC simulations are often used to explore the conformational space of a molecule and to calculate thermodynamic properties.

For this compound, an MC simulation would involve generating a series of random conformational changes (e.g., rotating bonds) and accepting or rejecting these changes based on a set of energetic criteria. This allows for an efficient sampling of the different possible conformations of the molecule and the determination of their relative energies.

Applications in Conformational Analysis and Molecular Interactions

The computational techniques described above are instrumental in the conformational analysis of this compound and the study of its molecular interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comunacademy.com For this compound, rotations around the various single bonds will lead to a multitude of conformers with different energies. The most stable conformation, or the global minimum on the potential energy surface, will be the one that the molecule is most likely to adopt.

Computational methods can be used to:

Identify the low-energy conformers of this compound.

Determine the energy barriers between different conformers. libretexts.org

Analyze the influence of different functional groups on the conformational preferences.

For example, the presence of the bulky isobutyl group (from the 3-methylbutanoyl moiety) will likely introduce steric hindrance that influences the preferred torsional angles around the amide bond. Similarly, the potential for intramolecular hydrogen bonding between the amide proton and the carboxyl group could stabilize certain conformations.

The study of molecular interactions is crucial for understanding how this compound behaves in a biological or chemical system. Computational modeling can provide a detailed picture of the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding of this compound to other molecules.

Geometry Optimization and Potential Energy Surface Exploration

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on its potential energy surface (PES). The PES is a multidimensional landscape that maps the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. umn.educp2k.org Exploring this surface is crucial for identifying the molecule's stable conformers (local minima) and the transition states that connect them (saddle points). umn.edu

For this compound, the conformational flexibility is primarily dictated by the rotation around several key single bonds. The most significant of these are the dihedral angles along the peptide backbone (φ and ψ) and within the 3-methylbutanoyl side chain. cp2k.org

φ (phi): C-N-Cα-C

ψ (psi): N-Cα-C-N

By systematically varying these angles and calculating the energy at each point, a PES map, often visualized as a Ramachandran-like plot, can be generated. This map reveals the energetically favorable conformations. For instance, studies on similar molecules like alanine dipeptide show distinct low-energy regions corresponding to stable secondary structures. cp2k.org

Computational methods such as ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are employed for these calculations. researchgate.netresearchgate.net The choice of basis set (e.g., 6-31G*) is critical for obtaining accurate results. researchgate.net The geometry optimization process algorithmically adjusts the atomic coordinates to find the lowest energy structure. The "Smart" algorithm, for example, combines steepest descent, ABNR, and quasi-Newton methods to efficiently locate the potential minimum. researchgate.net

The exploration of the PES for this compound would identify its global minimum energy conformation and other low-energy conformers that could be biologically relevant. This information is a prerequisite for more advanced computational studies, such as ligand-receptor docking.

Table 1: Representative Computational Methods for Geometry Optimization

| Method | Description | Typical Application |

| Ab Initio | Based on first principles of quantum mechanics, without experimental data. | High-accuracy calculations for small to medium-sized molecules. |

| Density Functional Theory (DFT) | Models electron correlation using functionals of the electron density. | Provides a good balance of accuracy and computational cost for a wide range of systems. |

| Semi-Empirical | Uses parameters derived from experimental data to simplify calculations. | Faster calculations for very large molecules, often used for initial screening. |

| Molecular Mechanics (MM) | Uses classical physics and a force field to calculate energy. | Used for very large systems like proteins and for molecular dynamics simulations. |

Analysis of Ligand-Receptor Binding

Understanding how this compound interacts with biological receptors is a primary goal of molecular modeling. Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these interactions. amazonaws.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor, typically a protein. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. nih.govijper.org For this compound, the binding would be influenced by the interactions of its constituent parts: the alanine zwitterionic moiety and the hydrophobic 3-methylbutanoyl (isovaleryl) group. nih.gov

Computational models of the L-alanine receptor, for example, suggest that binding is dominated by ionic interactions with the amino acid's zwitterionic group, but also involves a hydrophobic pocket that accommodates the side chain. nih.gov The branched, nonpolar 3-methylbutanoyl group of this compound would be expected to form favorable van der Waals and hydrophobic interactions within such a pocket. Docking algorithms can calculate a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. amazonaws.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. mdpi.comnih.gov These simulations model the movement of every atom in the system over time by solving Newton's equations of motion. An MD simulation of this compound bound to a receptor can reveal the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the receptor upon binding. nih.gov Unbiased MD simulations can even capture the process of a ligand diffusing from the solvent and finding its binding site on a protein surface. uni-duesseldorf.de

Table 2: Key Interactions in Ligand-Receptor Binding

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O) and another nearby electronegative atom. | The amide and carboxyl groups are primary sites for hydrogen bonding. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The carboxylate and amino groups of the alanine moiety are key contributors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The 3-methylbutanoyl side chain strongly favors binding in nonpolar receptor pockets. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Occur between all atoms of the ligand and receptor that are in close contact. |

Development and Application of Computational Tools for N-Acyl Amino Acids

The broader class of N-acyl amino acids (NAAAs) has benefited significantly from the development and application of specialized computational tools. These tools address challenges ranging from discovering new lipids to engineering enzymes.

One major application is in the field of lipidomics. To identify novel acyl lipids, strategies have been developed that integrate molecular networking with extended in silico spectral libraries. These libraries contain computationally generated tandem mass spectrometry spectra for thousands of potential molecules, allowing for the annotation of novel NAAAs from experimental data.

In biocatalysis and enzyme engineering, computational tools are used to modify enzyme properties. For instance, molecular docking and MD simulations are employed to predict how mutations in an enzyme's active site will affect its binding affinity and selectivity for different N-acyl amino acid substrates. nih.gov Frameworks like IPRO (Iterative Protein Redesign and Optimization) have been used to redesign enzymes like thioesterases to improve their selectivity towards specific fatty acids, a key component of NAAAs.

Furthermore, quantum mechanical calculations are applied to study the molecular geometry and electronic structure of N-acyl amino acid derivatives. These studies can elucidate relationships between a molecule's structure and its chemical reactivity or biological activity. amazonaws.com The combination of experimental techniques with computational approaches, such as DFT studies, provides a comprehensive understanding of the structural, electronic, and optical properties of these compounds.

Biotechnological Applications and Ecological Significance of N 3 Methylbutanoyl Alanine

Microbial Production and Biotransformation Potential

The synthesis of N-(3-Methylbutanoyl)alanine can be approached through microbial fermentation and biotransformation, offering sustainable alternatives to conventional chemical methods. nih.gov The core of its biosynthesis is the enzymatic condensation of L-alanine with 3-methylbutanoic acid (isovaleric acid).

The discovery of enzymes capable of producing N-acyl amino acids often begins with screening diverse microbial habitats, particularly soil, which is a rich source of novel biocatalysts. nih.gov Metagenomic libraries derived from environmental DNA (eDNA) have been instrumental in identifying a variety of N-acyl amino acid synthases (NASs), the enzymes responsible for this biosynthesis. nih.gov These activity-based screens have frequently recovered clones that produce long-chain NAAAs, suggesting that the genetic machinery for their production is widespread in the environment. nih.gov

Once a candidate gene for an N-acyl amino acid synthase is identified, it can be cloned and expressed in a heterologous host, such as Escherichia coli, for characterization and production. frontiersin.org This strategy allows for the reliable production of the enzyme and the subsequent synthesis of the target compound. Engineering these microbial hosts can be further optimized to enhance yields.

Enzymatic biotransformation provides another powerful route for production. Enzymes such as aminoacylases and lipases, which are typically hydrolases, can be used for the synthesis of NAAAs under specific reaction conditions. nih.govuni-duesseldorf.ded-nb.info This biocatalytic approach is considered a "green" alternative, avoiding the toxic reagents often used in chemical synthesis. nih.gov The screening of extremophiles—microorganisms that thrive in harsh conditions—is a promising frontier, as their enzymes often possess high stability and novel catalytic properties that could be advantageous for industrial-scale biotransformation processes.

Table 1: Examples of Engineered Microorganisms for Amino Acid-Related Production (Note: This table provides analogous examples of microbial engineering, as specific data for this compound is not yet available.)

| Organism | Product | Engineering Strategy | Reference |

| Escherichia coli | L-alanine | Overexpression of L-alanine dehydrogenase; deletion of competing pathways. | researchgate.net |

| Corynebacterium glutamicum | L-lysine | Systems metabolic engineering, including flux optimization and transporter engineering. | |

| Saccharomyces cerevisiae | Isoprenoids | Engineering of the mevalonate pathway and precursor supply. | |

| Escherichia coli | β-alanine | Co-expression of maleate isomerase and aspartate ammonia-lyase for conversion from maleic acid. | mdpi.com |

Enhancing the microbial production of this compound requires a targeted metabolic engineering approach focused on two key areas: overexpression of a suitable synthase and increasing the intracellular pools of its precursors, L-alanine and an activated form of 3-methylbutanoic acid.

The biosynthesis of NAAAs in bacteria is catalyzed by N-acyl amino acid synthases (NASs), which utilize amino acids and acyl-Acyl Carrier Proteins (acyl-ACPs) as substrates. nih.govnih.gov A related pathway involves enzymes that use acyl-Coenzyme A (acyl-CoA) thioesters. nih.gov For this compound, the specific precursors would be L-alanine and isovaleryl-CoA (3-methylbutanoyl-CoA). The biosynthesis of isovaleryl-HSL, a structurally similar signaling molecule, by the synthase BjaI in Bradyrhizobium japonicum proceeds via an isovaleryl-CoA intermediate, providing a strong precedent for this pathway. nih.gov

A metabolic engineering strategy would therefore involve:

Selection and Overexpression of a Synthase: Identifying and overexpressing a gene encoding an N-acyl amino acid synthase with a high affinity for L-alanine and isovaleryl-CoA.

Enhancing Precursor Supply:

Isovaleryl-CoA: This precursor is derived from the catabolism of the branched-chain amino acid valine. nih.gov Engineering strategies could focus on upregulating the valine degradation pathway to channel metabolic flux towards isovaleryl-CoA.

L-alanine: The intracellular concentration of L-alanine can be increased by engineering central carbon metabolism, for instance, by overexpressing alanine (B10760859) dehydrogenase, which catalyzes the reductive amination of pyruvate (B1213749).

By systematically optimizing these pathway modules, it is possible to create a microbial cell factory capable of the high-titer production of this compound from simple carbon sources.

Potential Role in Inter-species Chemical Communication

Many small molecules secreted by microorganisms serve as signals for cell-to-cell communication, regulating collective behaviors in a process known as quorum sensing (QS). frontiersin.orgmdpi.com The structure of this compound suggests it may function as such a signaling molecule, analogous to other well-characterized microbial signals.

The most studied quorum sensing signals in Gram-negative bacteria are N-acylhomoserine lactones (AHLs). frontiersin.orgnih.gov These molecules consist of a homoserine lactone ring attached to a fatty acid side chain via an amide bond. elifesciences.org At a critical population density, AHLs accumulate, bind to intracellular receptor proteins (typically of the LuxR family), and activate the transcription of target genes that control processes like biofilm formation, virulence, and bioluminescence. nih.govyoutube.com

This compound shares a fundamental structural motif with AHLs: an N-acyl amino acid structure. elifesciences.org Both classes of molecules are fatty acid amides of an amino acid-derived moiety. elifesciences.org Furthermore, the synthases responsible for producing NAAAs and AHLs show similarities, suggesting a possible evolutionary relationship. nih.govoup.com This structural parallel strongly suggests that this compound could function as a signaling molecule, potentially interacting with a specific receptor to modulate gene expression in response to population density or environmental cues.

Table 2: Structural and Functional Comparison of this compound and a Typical N-Acylhomoserine Lactone

| Feature | This compound (Proposed) | N-Acylhomoserine Lactone (AHL) |

| Core Structure | N-acyl amino acid | N-acyl amino acid lactone |

| Amino Acid Moiety | Alanine | Homoserine Lactone |

| Acyl Group | 3-Methylbutanoyl (Isovaleryl) | Variable (e.g., Hexanoyl, Dodecanoyl) |

| Biosynthesis Enzyme | N-acyl amino acid synthase (NAS) | AHL Synthase (LuxI-family) |

| Receptor Protein | Putative specific receptor | LuxR-family transcriptional regulator |

| Known Function | Putative signaling molecule | Quorum sensing signal in Gram-negative bacteria |

Microorganisms in complex communities compete and cooperate through a variety of chemical signals. The production of extracellular molecules is a key strategy for influencing the growth and behavior of nearby microbes, thereby shaping the ecological niche. frontiersin.org N-acyl amino acids produced by soil microorganisms have been shown to possess antimicrobial properties, suggesting a direct role in inter-species competition. oup.com

The potential role of this compound in ecological interactions could be multifaceted. It might act as: